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## Application Notes: R 56865 in Patch Clamp Electrophysiology

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Compound of Interest		
Compound Name:	R 56865	
Cat. No.:	B1678717	Get Quote

#### Introduction

R 56865, chemically known as N-[1-[4-(4-fluorophenoxy)-butyl]-4-piperidinyl]-N-methyl-2-benzothiazolamine, is a potent cardioprotective agent. Its primary mechanism of action involves the modulation of intracellular sodium and calcium homeostasis, which is critical in pathological conditions such as myocardial ischemia and reperfusion injury.[1][2][3] Electrophysiological studies using the patch clamp technique have been instrumental in elucidating its function, revealing that R 56865 is a potent inhibitor of the voltage-gated sodium channel, with a particular affinity for the late sodium current (I\_Nal).[1] Unlike many cardiovascular drugs, R 56865 shows minimal direct effect on L-type calcium channels, highlighting its specific mode of action.[4][5]

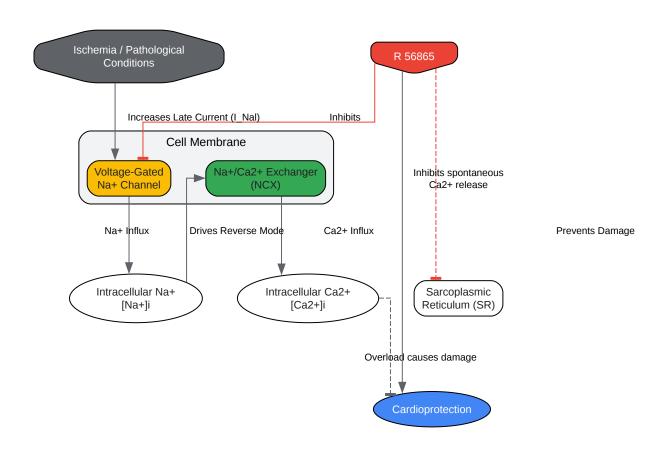
These notes provide an overview of the electrophysiological effects of **R 56865** and detailed protocols for its application in patch clamp studies, aimed at researchers in pharmacology, physiology, and drug development.

#### Mechanism of Action

The cardioprotective effects of **R 56865** are primarily attributed to its ability to prevent intracellular Na+ and subsequent Ca2+ overload.[3] Under ischemic conditions, an increase in the late component of the sodium current (I\_NaI) leads to an accumulation of intracellular Na+. This disrupts the normal function of the Na+/Ca2+ exchanger, causing an influx of Ca2+ and leading to cellular damage. **R 56865** directly inhibits the sodium channel, reducing both peak and late currents.[1][4] This action alleviates the sodium burden, indirectly preventing calcium



overload and protecting the cell.[6] Studies also suggest that **R 56865** may interfere with intracellular calcium release and uptake by the sarcoplasmic reticulum.[6][7]



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**Caption:** Signaling pathway of **R 56865** in preventing ion overload.

# Data Presentation: Electrophysiological Effects of R 56865

The following table summarizes the quantitative effects of **R 56865** on various ion channels and cellular preparations as determined by patch clamp electrophysiology and related assays.



Target Current/Protei n	Preparation <i>l</i> Cell Type	Concentration Range	Key Finding	Reference
Peak Sodium Current (I_Na)	Guinea Pig Ventricular Cardiomyocytes	0.1 - 10 μΜ	Concentration- dependent decrease. The block is more pronounced at less negative (depolarized) holding potentials.	[4][5]
Late Sodium Current (I_Nal)	Human Atrial Myocytes	0.1 - 10 μΜ	Significantly and reversibly decreases veratrine-induced I_Nal. Inhibition of 42.01 ± 8.6% was observed at 10 µM.	[1]
L-type Calcium Current (I_Ca,L)	Guinea Pig Ventricular Cardiomyocytes	Up to 1 μM	No significant effect observed on the calcium current.	[4][5]
Na+/Ca2+ Exchanger	Guinea Pig Ventricular Myocytes	1 mM	No direct effect on the Ni2+- sensitive Na+/Ca2+ exchange current.	[6]
SR Ca2+ Release	Guinea Pig Ventricular Myocytes	1 mM	Inhibits spontaneous Ca2+ release from the sarcoplasmic	[6]



			reticulum when mediated by Ca2+ entry via the Na+/Ca2+ exchanger.	
SR Ca2+ Uptake	Cardiac Sarcoplasmic Reticulum Vesicles	0.5 - 50 μΜ	Decreased the ATP-stimulated uptake of 45Ca2+ into vesicles.	[7]

### **Experimental Protocols**

## Protocol 1: Characterization of R 56865 Inhibition on Late Sodium Current (I\_Nal)

This protocol details the use of whole-cell voltage clamp to measure the effect of **R 56865** on pharmacologically-induced late sodium currents in isolated cardiomyocytes.

Objective: To quantify the dose-dependent inhibition of veratrine-induced late sodium current by **R 56865**.

- 1. Materials and Solutions
- Test Compound: R 56865 (stock solution in DMSO, final concentration 0.1-10 μM)
- I Nal Inducer: Veratrine (100 μg/ml)
- Cells: Acutely isolated human atrial or guinea pig ventricular cardiomyocytes.
- External Solution (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, 25 Glucose. pH 7.4, bubbled with 95% O2 / 5% CO2.
- Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA. pH 7.3 with KOH.



• Equipment: Patch clamp amplifier, data acquisition system, inverted microscope, micromanipulator, perfusion system.

#### 2. Cell Preparation

- Isolate single ventricular or atrial myocytes using established enzymatic digestion protocols appropriate for the species (e.g., guinea pig, human).
- Store isolated cells in a holding solution at room temperature and use within 8-10 hours for optimal viability.
- 3. Whole-Cell Recording Procedure
- Transfer isolated myocytes to the recording chamber on the microscope stage and perfuse continuously with the external solution.
- Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 M $\Omega$  when filled with the internal solution.
- Approach a selected healthy myocyte and form a giga-ohm seal (>1 G $\Omega$ ) between the pipette tip and the cell membrane.
- Rupture the cell membrane with gentle suction to achieve the whole-cell configuration. Allow the cell to stabilize for 5-10 minutes.
- Set the amplifier to voltage-clamp mode. Clamp the cell at a holding potential of -100 mV to ensure availability of sodium channels.
- Apply a 350 ms depolarizing voltage step to +20 mV to elicit the sodium current. Repeat at a frequency of 0.1 Hz.
- Record a stable baseline current for 3-5 minutes.
- Induce the late sodium current by perfusing the cell with the external solution containing veratrine (100 μg/ml).[1]
- Once the veratrine-induced late current is stable, apply **R 56865** in a cumulative, dose-dependent manner (e.g.,  $0.1 \mu M$ ,  $0.3 \mu M$ ,  $1 \mu M$ ,  $3 \mu M$ ,  $10 \mu M$ ), allowing the effect at each



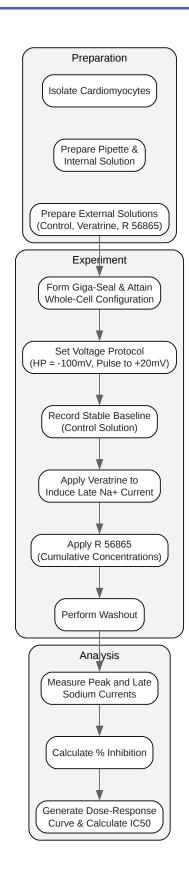




concentration to reach steady state.

- After the highest concentration, perform a washout with the veratrine-containing solution to assess the reversibility of the block.
- 4. Data Analysis
- Measure the peak inward current at the beginning of the depolarizing pulse.
- Measure the late current (I\_Nal) as the mean current during the final 20-50 ms of the 350 ms voltage step.[1]
- Calculate the percentage inhibition of I\_Nal at each R 56865 concentration relative to the stable current induced by veratrine alone.
- Plot the percentage inhibition against the log of the **R 56865** concentration to generate a dose-response curve and calculate the IC50 value.





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Caption: Experimental workflow for patch clamp analysis of R 56865.



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